molecular formula C32H26K5N3O12 B014530 Indo 1 pentapotassium salt CAS No. 132319-56-3

Indo 1 pentapotassium salt

Cat. No.: B014530
CAS No.: 132319-56-3
M. Wt: 840.1 g/mol
InChI Key: VGZPRMSXVNDMAN-UHFFFAOYSA-I
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Description

Indo-1 (potassium salt) is a ratiometric fluorescent calcium indicator widely used in scientific research. It is particularly valued for its ability to measure intracellular calcium concentrations accurately. Indo-1 (potassium salt) has a dual emissions peak and a single excitation, making it ideal for flow cytometry and laser scanning microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indo-1 (potassium salt) involves the reaction of 2- [4- (bis (carboxymethyl)amino)-3- [2- [2- (bis (carboxymethyl)amino)- 5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the potassium salt .

Industrial Production Methods

In industrial settings, the production of Indo-1 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indo-1 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The primary reagent used with Indo-1 (potassium salt) is calcium chloride, which facilitates the binding of calcium ions to the compound. The reaction conditions usually involve an aqueous medium with a controlled pH to maintain the stability of the compound .

Major Products Formed

The major product formed from the reaction of Indo-1 (potassium salt) with calcium ions is a calcium-bound Indo-1 complex. This complex exhibits a shift in its emission maximum from 475-485 nm without calcium to 400-410 nm when bound to calcium .

Scientific Research Applications

Indo-1 (potassium salt) is extensively used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indo-1 (potassium salt) is unique due to its dual emissions peak and single excitation property, which makes it particularly suitable for flow cytometry and laser scanning microscopy. Unlike Fura-2, Indo-1 maintains its ratiometric emission, providing more reliable and accurate measurements of calcium concentrations .

Properties

IUPAC Name

pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPRMSXVNDMAN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26K5N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421985
Record name Indo 1 pentapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132319-56-3
Record name Indo 1 pentapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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